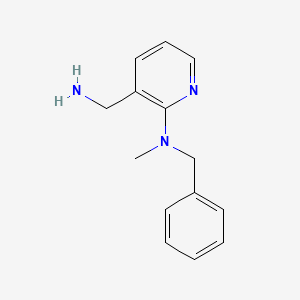
3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-(aminomethyl)pyridine with benzyl chloride and methylamine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon (Pd/C
生物活性
3-(Aminomethyl)-N-benzyl-N-methylpyridin-2-amine is a chemical compound notable for its unique structure, which includes a pyridine ring substituted with an aminomethyl group and a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including applications in drug discovery and therapeutic interventions.
The molecular formula of this compound is C13H16N2, and its structure is characterized by the presence of a basic nitrogen atom in the pyridine ring, contributing to its reactivity and biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Similar compounds have shown potential anticancer activity. For instance, derivatives of pyridine have been studied for their ability to induce apoptosis in cancer cells. A study highlighted that compounds with similar structures could enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may also possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
- Opioid Receptor Binding : Research on structurally related compounds indicates significant binding affinities to opioid receptors, particularly the μ and κ receptors. This suggests that this compound may be investigated for analgesic properties or as a lead compound in pain management therapies .
- Cholinesterase Inhibition : Some studies have identified compounds with similar structures as effective inhibitors of cholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's. The presence of the benzyl moiety enhances the inhibition properties, indicating potential applications in cognitive enhancement or neuroprotection .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key factors include:
- Aminomethyl Group : This group enhances reactivity and may improve binding affinity to biological targets.
- Benzyl Substituent : The presence of this moiety has been linked to increased potency in receptor binding and enzyme inhibition.
- Pyridine Ring : The nitrogen atom's basicity contributes to the compound's overall reactivity and interaction with various biological systems.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that pyridine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
- Opioid Receptor Affinity : Research indicated that modifications on phenyl groups significantly affect binding affinities at μ and κ receptors, suggesting that similar modifications on this compound might yield potent analgesics .
- Cholinesterase Inhibition : Compounds with N-benzyl moieties showed superior inhibition of cholinesterase compared to their non-benzyl counterparts, highlighting the importance of this structural feature in neuropharmacology .
属性
IUPAC Name |
3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(11-12-6-3-2-4-7-12)14-13(10-15)8-5-9-16-14/h2-9H,10-11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKJIFJPSQDOMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













